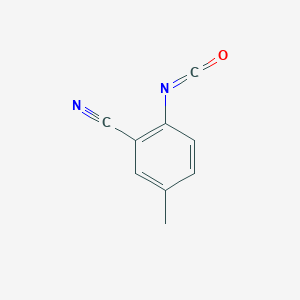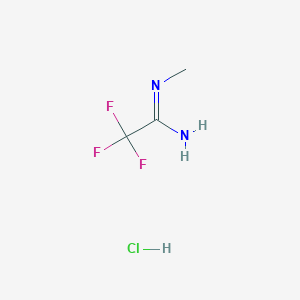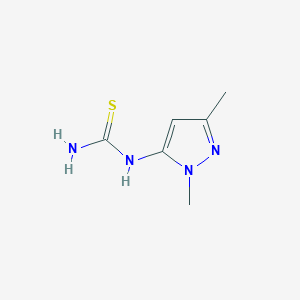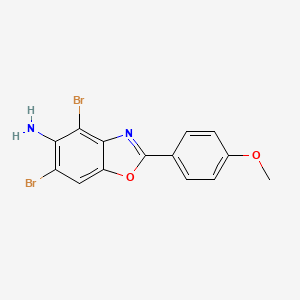![molecular formula C13H9ClN2S B3011777 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile CAS No. 303147-71-9](/img/structure/B3011777.png)
5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is a chemical compound with the CAS Number: 303147-71-9 and a molecular weight of 260.75 . It has a linear formula of C13H9ClN2S .
Synthesis Analysis
There is a reported environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of 5-amino-2- (4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7 H - (1,3,4)thiadiazolo (3,2-α)pyrimidine-6-carbonitrile derivatives . This method could potentially be adapted for the synthesis of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile.Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClN2S/c14-10-1-4-12 (5-2-10)17-13-6-3-11 (16)7-9 (13)8-15/h1-7H,16H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.75 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its benzenecarbonitrile core can be functionalized to create various derivatives with potential therapeutic effects. The presence of an amino group and a sulfanyl side chain allows for selective reactions that can lead to the development of novel drugs .
Agriculture
This compound may serve as a precursor in the development of agrochemicals. Its chemical structure could be manipulated to produce pesticides or herbicides with specific modes of action against pests and weeds, contributing to crop protection strategies .
Material Science
In the field of material science, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile could be utilized in the creation of new materials. Its molecular structure might be incorporated into polymers or coatings to enhance their properties, such as thermal stability or chemical resistance .
Environmental Science
Environmental science research could employ this compound in the study of pollutant degradation. Its reactivity with various environmental contaminants could lead to the development of novel remediation techniques or the synthesis of compounds that can break down harmful substances .
Analytical Chemistry
The compound’s unique structure makes it a candidate for use as a standard or reagent in analytical chemistry. It could be used in chromatography, spectroscopy, or as a reference compound in the quantification of complex mixtures .
Biochemistry
In biochemistry, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile might be used to study protein interactions or enzyme kinetics. Its ability to bind to certain biomolecules could help in understanding biological pathways or in the design of biochemical assays .
Pharmacology
Pharmacological research could investigate the bioactivity of this compound or its derivatives. It could be part of studies aiming to understand its pharmacokinetics, metabolism, or potential as a lead compound in drug discovery .
Chemical Engineering
Lastly, in chemical engineering, this compound could be involved in process optimization. Its properties might be valuable in the design of efficient synthesis routes or in the development of catalysts that can enhance reaction rates or selectivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-amino-2-(4-chlorophenyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-1-4-12(5-2-10)17-13-6-3-11(16)7-9(13)8-15/h1-7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCFVUSGXCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)

![2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3011699.png)
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)


![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)
![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)



![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)